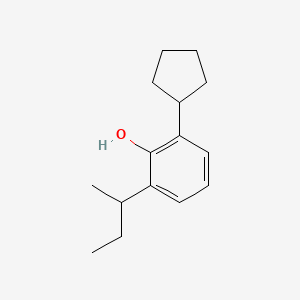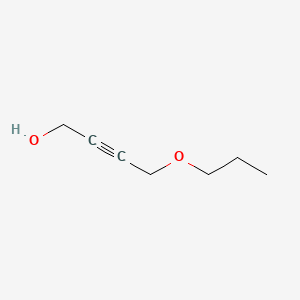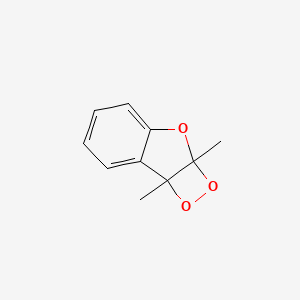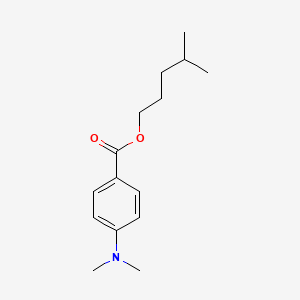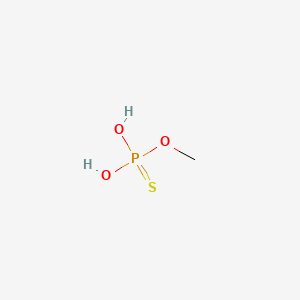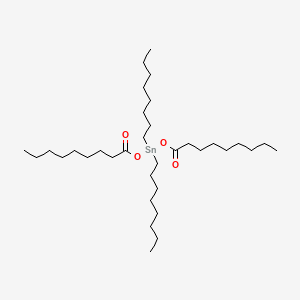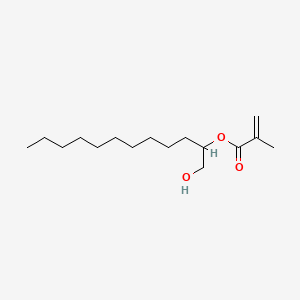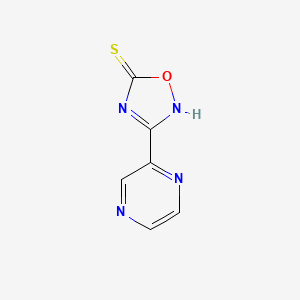
1,2,4-Oxadiazole-5(2H)-thione, 3-pyrazinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazole-5(2H)-thione, 3-pyrazinyl- is a heterocyclic compound that contains an oxadiazole ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole-5(2H)-thione, 3-pyrazinyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazinecarboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazole-5(2H)-thione, 3-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted oxadiazole derivatives
Scientific Research Applications
1,2,4-Oxadiazole-5(2H)-thione, 3-pyrazinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole-5(2H)-thione, 3-pyrazinyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the oxadiazole ring.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl-: Similar structure but with a phenyl group instead of a pyrazinyl group.
1,2,4-Oxadiazole-5(2H)-thione, 3-methyl-: Contains a methyl group instead of a pyrazinyl group.
1,2,4-Oxadiazole-5(2H)-thione, 3-ethyl-: Contains an ethyl group instead of a pyrazinyl group.
Uniqueness
1,2,4-Oxadiazole-5(2H)-thione, 3-pyrazinyl- is unique due to the presence of the pyrazinyl group, which can impart distinct electronic and steric properties
Properties
CAS No. |
345631-79-0 |
|---|---|
Molecular Formula |
C6H4N4OS |
Molecular Weight |
180.19 g/mol |
IUPAC Name |
3-pyrazin-2-yl-2H-1,2,4-oxadiazole-5-thione |
InChI |
InChI=1S/C6H4N4OS/c12-6-9-5(10-11-6)4-3-7-1-2-8-4/h1-3H,(H,9,10,12) |
InChI Key |
RMIPQHUGPXYCNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC(=S)ON2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



